molecular formula C6H13NO6S B1247914 酒石酸半胱氨酸酯 CAS No. 27761-19-9

酒石酸半胱氨酸酯

货号 B1247914
CAS 编号: 27761-19-9
分子量: 227.24 g/mol
InChI 键: NSKJTUFFDRENDM-ZVGUSBNCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific studies detailing the synthesis of cysteamine bitartrate are not readily available in the provided literature, its therapeutic applications often involve its formulation in various forms, such as delayed-release capsules. These formulations aim to improve bioavailability and patient compliance by modifying the drug's release profile. Cysteamine bitartrate's synthesis for medical applications likely involves standard chemical synthesis techniques tailored to produce a pharmaceutically acceptable salt form of cysteamine, facilitating its use in treatment regimens.

Molecular Structure Analysis

The molecular structure of cysteamine bitartrate consists of the cysteamine molecule, a simple amine containing a thiol group, combined with bitartrate as a counterion. This combination improves the stability and solubility of cysteamine, making it more suitable for pharmaceutical use. The molecular interactions between cysteamine and bitartrate in the compound could influence its chemical behavior and effectiveness in medical applications.

Chemical Reactions and Properties

Cysteamine bitartrate participates in chemical reactions characteristic of thiols and amines, such as oxidation and the formation of disulfides. Its biological activity, particularly in reducing cystine levels in cells, involves the conversion of cystine to cysteine, mediated by cysteamine's thiol group. This reaction is crucial for its therapeutic effects in conditions like cystinosis, where cystine accumulates abnormally in cells.

Physical Properties Analysis

The physical properties of cysteamine bitartrate, including its solubility in water and stability under various conditions, are essential for its pharmaceutical formulation. Its solubility is enhanced by the bitartrate ion, which allows for its use in aqueous solutions and oral dosage forms. Stability studies would focus on its behavior under physiological conditions and its interaction with excipients in formulation development.

Chemical Properties Analysis

Cysteamine bitartrate's chemical properties, such as its reactivity with cystine and its antioxidant capacity, underlie its therapeutic applications. Its ability to generate reactive oxygen species (ROS) at specific concentrations and under certain conditions has been explored for potential uses beyond cystinosis treatment, including in mitochondrial diseases and possibly in photodynamic therapy for cancer.

References (Sources)

  • Pre-clinical evaluation of cysteamine bitartrate as a therapeutic agent for mitochondrial respiratory chain disease (Sujay Guha et al., 2019).
  • Pharmacokinetic Studies of Cysteamine Bitartrate Delayed‐Release (R. Dohil, P. Rioux, 2013).
  • Pharmacokinetics of enteric-coated cysteamine bitartrate in healthy adults: a pilot study (J. Gangoiti et al., 2010).
  • Cysteamine: an old drug with new potential (M. Besouw et al., 2013).

科学研究应用

  • Treatment of Cystinosis

    • Scientific Field : Clinical Pharmaceutics
    • Application Summary : Cysteamine bitartrate is used in the treatment of cystinosis, a severe inherited metabolic storage disease caused by the lysosomal accumulation of cystine . Lifelong therapy with the drug is necessary .
    • Methods of Application : The drug cleaves intralysosomal cystine, allowing it to exit from the organelle . The study compared the efficacy of two cysteamine formulas: immediate-release cysteamine (IR-cysteamine/Cystagon ®) and encapsulated delayed-release cysteamine (EC-cysteamine) .
    • Results : The EC-cysteamine levels showed a near-ideal pharmacokinetic profile indicative of delayed release (longer T max and T min), and the corresponding cystine levels showed few fluctuations . Treatment with EC-cysteamine improves the quality of life of cystinosis patients because the frequency of intake can be reduced to 2–3 times daily and it has a more favorable pharmacokinetic profile than IR-cysteamine .
  • Therapeutic Drug Monitoring in Cystinosis Patients

    • Scientific Field : Clinical Pharmacology
    • Application Summary : A method was developed for the quantification of cysteamine in plasma samples for therapeutic drug monitoring in patients with cystinosis .
    • Methods of Application : A liquid chromatography tandem mass spectrometry method was developed for the quantification of cysteamine in plasma samples .
    • Results : The percentage of accuracy of the developed method varied between 97.80 and 106.00% and CV% between 0.90 and 6.93% . The limit of detection and the lower limit of quantification occurred at 0.25 and 1.25 µM respectively .
  • Growth Promoter in Ruminants

    • Scientific Field : Animal Science
    • Application Summary : Cysteamine is used as a growth promoter in ruminants because of its ability to control hormone secretions .
    • Methods of Application : It mainly controls the circulating concentration of somatostatin and enhances growth hormone production, leading to improved growth performance .
    • Results : The specific outcomes or quantitative data for this application are not provided in the source .
  • Mitochondrial Physiology Analysis

    • Scientific Field : Molecular Biology
    • Application Summary : Cysteamine bitartrate was evaluated for its effects on mitochondrial physiology .
    • Methods of Application : The study involved treatment of gas-1 (fc21) worms with cysteamine bitartrate at 100 μ m .
    • Results : The treatment reduced the increased mitochondrial oxidant burden of the worms, with partial rescue of their reduced mitochondrial membrane potential .
  • Ophthalmic Solution for Cystinosis

    • Scientific Field : Ophthalmology
    • Application Summary : Cysteamine eye drops are a practical and effective option for those affected by ocular cystinosis .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results : On August 25th 2020, the first ophthalmic solution for cystinosis requiring only 4 daily treatments was granted FDA approval .
  • Vanin-1 Expression in Obesity
    • Scientific Field : Molecular Biology
    • Application Summary : Cysteamine bitartrate has been studied for its effects on the expression of Vanin-1, a glycosylphosphatidylinositol-linked cell surface molecule .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The results indicate that the expression of Vanin-1 is reduced in Brown Adipose Tissue (BAT) from both diet-induced and leptin-deficient obese mice .
  • Delayed-Release Cysteamine Bitartrate in Nephropathic Cystinosis
    • Scientific Field : Clinical Pharmaceutics
    • Application Summary : Delayed-release cysteamine bitartrate (DR-CYS) has been evaluated for its long-term clinical benefits in patients with nephropathic cystinosis .
    • Methods of Application : The study involved a comparison of immediate-release cysteamine bitartrate (IR-CYS) and DR-CYS in 17 patients with nephropathic cystinosis . The dose of DR-CYS was reduced to 70% of the equivalent dose of IR-CYS .
    • Results : The study found that DR-CYS effectively decreased white blood cell cystine below the therapeutic target, with fewer side effects occurring with DR-CYS . The authors also suggested that a more frequent dosing scheme of DR-CYS may ameliorate therapy adherence and improve the patients’ quality of life .

安全和危害

Cysteamine Bitartrate is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes7. It is used in the treatment of nephropathic cystinosis, a rare genetic condition. Children with this condition develop a build-up of cystine in the kidneys which can lead to kidney failure and other medical problems8.


属性

IUPAC Name

2-aminoethanethiol;2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKJTUFFDRENDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cysteamine bitartrate

CAS RN

27761-19-9
Record name (mercaptoethyl)ammonium hydrogen tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.204
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cysteamine bitartrate
Reactant of Route 2
Cysteamine bitartrate
Reactant of Route 3
Cysteamine bitartrate
Reactant of Route 4
Cysteamine bitartrate
Reactant of Route 5
Cysteamine bitartrate
Reactant of Route 6
Cysteamine bitartrate

Citations

For This Compound
1,260
Citations
R Dohil, M Fidler, BA Barshop, J Gangoiti… - The Journal of …, 2006 - Elsevier
OBJECTIVES: To test the hypothesis that a controlled-release preparation of cysteamine, with fewer daily administrations, would improve the quality of life for patients with cystinosis. …
Number of citations: 54 www.sciencedirect.com
JA Gangoiti, M Fidler, BL Cabrera… - British journal of …, 2010 - Wiley Online Library
… and gastrin production following cysteamine bitartrate non-enteric-coated and … the pharmacokinetics of cysteamine bitartrate non-enteric-coated and a cysteamine bitartrate enteric-…
Number of citations: 33 bpspubs.onlinelibrary.wiley.com
L Tennezé, V Daurat, A Tibi… - British journal of …, 1999 - Wiley Online Library
… It has been suggested that cysteamine bitartrate and phosphocysteamine are better tolerated and may have a better bioavailability than cysteamine hydrochloride. This has, however, …
Number of citations: 24 bpspubs.onlinelibrary.wiley.com
R Dohil, M Fidler, JA Gangoiti, F Kaskel… - The Journal of …, 2010 - Elsevier
… for nephropathic cystinosis is the sulfhydryl agent cysteamine bitartrate (Cystagon; Mylan, … targeted enteric delivery of oral cysteamine bitartrate might prolong the drug's effectiveness …
Number of citations: 70 www.sciencedirect.com
G Medic, M van der Weijden, A Karabis… - … medical research and …, 2017 - Taylor & Francis
… DR cysteamine bitartrate to IR cysteamine bitartrate. Other DR cysteamine bitartrate studies were … For the IR cysteamine bitartrate studies we found one evidence level 2 study (a cost-…
Number of citations: 16 www.tandfonline.com
R Dohil, P Rioux - Clinical Pharmacology in Drug Development, 2013 - Wiley Online Library
… , to understand how cysteamine bitartrate delayed-release … are to show bioequivalence between cysteamine bitartrate delayed-… on how and when cysteamine bitartrate delayed-release …
Number of citations: 11 accp1.onlinelibrary.wiley.com
EB Belldina, MY Huang, JA Schneider… - British journal of …, 2003 - Wiley Online Library
… cysteamine bitartrate formulation used in the current study [7]. The objectives of the current study were to evaluate the pharmacokinetics of cysteamine bitartrate … for cysteamine bitartrate …
Number of citations: 64 bpspubs.onlinelibrary.wiley.com
MC Fidler, BA Barshop, JA Gangoiti… - British journal of …, 2007 - Wiley Online Library
… in 1976 and approved by the FDA as cysteamine bitartrate (Cystagon™) in 1994, surprisingly little … The present study was designed to evaluate how effectively cysteamine bitartrate is …
Number of citations: 29 bpspubs.onlinelibrary.wiley.com
CB Langman, LA Greenbaum, M Sarwal… - Clinical journal of the …, 2012 - ncbi.nlm.nih.gov
… Based on the convenience of twice-daily dosing and on our observations that an extended release form of cysteamine bitartrate can effectively keep WBC cystine levels in an optimal …
Number of citations: 100 www.ncbi.nlm.nih.gov
R Dohil, L Meyer, S Schmeltzer, BL Cabrera… - The Journal of …, 2012 - Elsevier
… Cysteamine bitartrate has similar effects on adiponectin multimerization in subjects with and adults without NAFLD. However, although the effect was clear in both study groups, it …
Number of citations: 31 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。